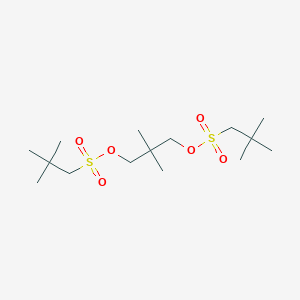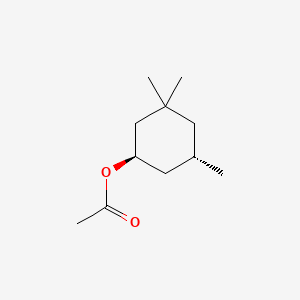
terbium(3+);trisulfate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terbium(3+);trisulfate;hydrate is a compound formed by the lanthanide metal terbium (Tb) in its +3 oxidation state, combined with sulfate ions and water molecules. This compound is known for its unique properties, including its ability to emit green fluorescence when exposed to ultraviolet light.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Terbium(3+);trisulfate;hydrate can be synthesized through the reaction of terbium(III) chloride with sulfuric acid in an aqueous solution. The reaction typically involves dissolving terbium(III) chloride in water, followed by the gradual addition of sulfuric acid under controlled conditions to form the trisulfate complex. The resulting solution is then allowed to crystallize, forming the hydrated compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity terbium oxide as a starting material, which is dissolved in hydrochloric acid to form terbium(III) chloride. This is then reacted with sulfuric acid to produce the trisulfate complex. The solution is purified and crystallized to obtain the hydrated form of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Terbium(3+);trisulfate;hydrate undergoes various chemical reactions, including:
Oxidation: Terbium(III) can be oxidized to terbium(IV) under specific conditions.
Reduction: Terbium(IV) can be reduced back to terbium(III).
Substitution: The sulfate ions in the compound can be substituted with other anions in solution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation and reducing agents like hydrogen gas for reduction. Substitution reactions often involve the use of different anionic salts in aqueous solutions .
Major Products Formed
The major products formed from these reactions include terbium(IV) compounds, terbium(III) compounds with different anions, and various oxides of terbium .
Wissenschaftliche Forschungsanwendungen
Terbium(3+);trisulfate;hydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other terbium compounds and coordination polymers.
Biology: Employed in fluorescence microscopy and imaging due to its luminescent properties.
Medicine: Investigated for potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of phosphors for lighting and display technologies.
Wirkmechanismus
The mechanism by which terbium(3+);trisulfate;hydrate exerts its effects is primarily through its luminescent properties. When exposed to ultraviolet light, the terbium ions in the compound absorb energy and emit green fluorescence. This property is exploited in various applications, including imaging and display technologies. The molecular targets and pathways involved include the excitation of terbium ions and the subsequent emission of light .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terbium(III) oxalate: Another terbium compound with similar luminescent properties.
Terbium(III) nitrate hydrate: Used in similar applications, including ceramics and phosphors.
Terbium(III) sulfate octahydrate: A closely related compound with similar chemical properties.
Uniqueness
Terbium(3+);trisulfate;hydrate is unique due to its specific combination of terbium ions, sulfate ions, and water molecules, which confer distinct properties such as solubility and crystallization behavior. Its ability to emit green fluorescence under ultraviolet light makes it particularly valuable in applications requiring luminescent materials .
Eigenschaften
CAS-Nummer |
51027-05-5 |
|---|---|
Molekularformel |
H2O13S3Tb2 |
Molekulargewicht |
624.1 g/mol |
IUPAC-Name |
terbium(3+);trisulfate;hydrate |
InChI |
InChI=1S/3H2O4S.H2O.2Tb/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6 |
InChI-Schlüssel |
QGWLDMPYOGUPRN-UHFFFAOYSA-H |
Kanonische SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Tb+3].[Tb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)

